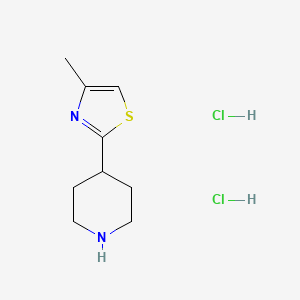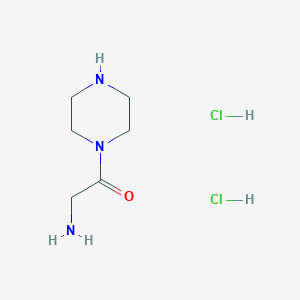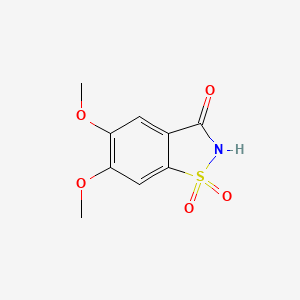![molecular formula C12H13F3O B1520803 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one CAS No. 1184224-97-2](/img/structure/B1520803.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Overview
Description
“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is a chemical compound with the CAS Number: 1184224-97-2 . It has a molecular weight of 230.23 . The IUPAC name for this compound is 3-methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is 1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is a liquid at room temperature .
Scientific Research Applications
Catalyst Recycling in Organic Synthesis
A novel fluorous room-temperature ionic liquid, utilized as a solvent for the homogeneous hydrosilylation of alkenes, showcased the potential for catalyst recycling with high efficiency. This study underlines the fluorous phase's unique behavior in organic reactions and its role in sustainable chemistry practices (J. van den Broeke, F. Winter, B. Deelman, G. van Koten, 2002).
Ionic Liquids in Green Chemistry
Research into the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate raised awareness about the potential hazards and stability concerns of ionic liquids, challenging the notion that they are universally 'green' solvents. This highlights the importance of evaluating ionic liquids for their environmental impact (R. P. Swatloski, J. Holbrey, R. Rogers, 2003).
Polymer Science and Engineering
The use of 1-butyl-3-methylimidazolium hexafluorophosphate as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate demonstrated enhanced reaction rates and the production of polymers with narrow polydispersity. This application signifies ionic liquids' utility in polymer synthesis, offering a pathway to precision polymer engineering (A. Carmichael, D. Haddleton, S. Bon, K. R. Seddon, 2000).
Synthesis of Repaglinide Intermediate
A study reported the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a key intermediate for the oral diabetes medicine Repaglinide, showcasing the application of environmentally friendly catalytic hydrogenation. This process emphasizes the role of green chemistry in pharmaceutical manufacturing (H. Liu, D. Huang, Yue Zhang, 2011).
Material Science and Solar Cell Technology
Research into the structural and optical properties of composite polymer/fullerene films for organic solar cells shed light on how annealing can improve the efficiency of solar cells by enhancing polymer crystallinity. This finding has implications for the development of more efficient organic photovoltaic devices (T. Erb, U. Zhokhavets, G. Gobsch, S. Raleva, B. Stühn, P. Schilinsky, C. Waldauf, C. Brabec, 2005).
Safety And Hazards
Future Directions
The future directions for “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” could involve further exploration of its synthesis, reactivity, and potential applications. Trifluoromethyl groups are often used in medicinal chemistry to enhance biological activity and increase chemical or metabolic stability , suggesting potential avenues for future research.
properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMKJLTHQZXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233702 | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
CAS RN |
1184224-97-2 | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184224-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)
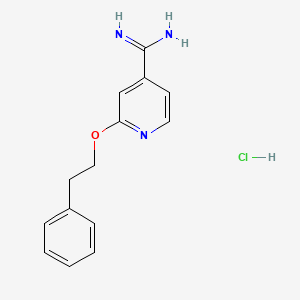
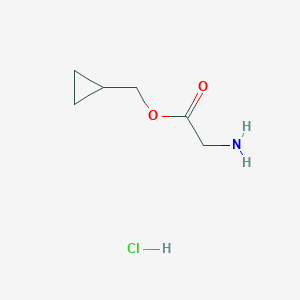
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)
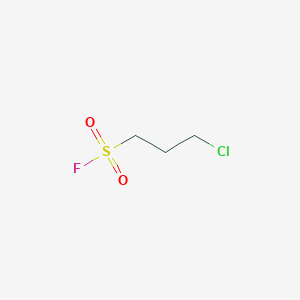
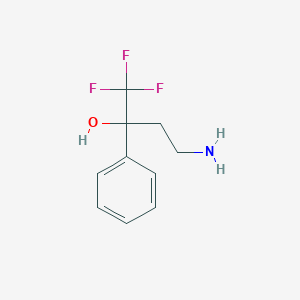
amine](/img/structure/B1520738.png)
